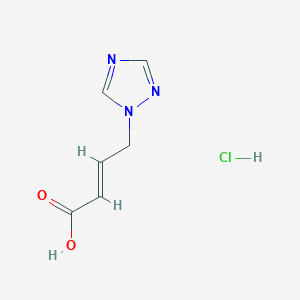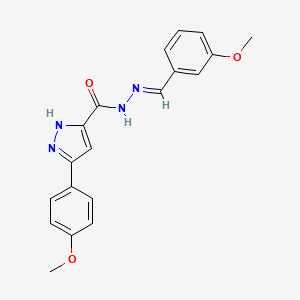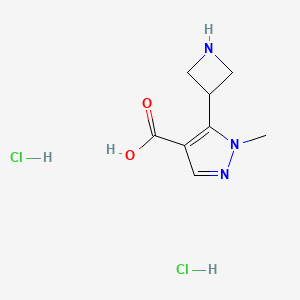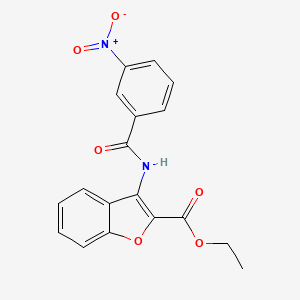
Fmoc-D-2,6-Dimethyltyrosin
Übersicht
Beschreibung
Fmoc-D-2,6-Dimethyltyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-2,6-dimethyltyrosine. This modification enhances the compound’s stability and makes it suitable for use in solid-phase peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-D-2,6-Dimethyltyrosine is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids in solid-phase peptide synthesis.
Biology: In biological research, Fmoc-D-2,6-Dimethyltyrosine is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine: The compound is used in the design and synthesis of peptide-based drugs. Its stability and ease of removal make it suitable for use in drug development and delivery systems.
Industry: In the pharmaceutical industry, Fmoc-D-2,6-Dimethyltyrosine is used in the large-scale synthesis of peptides and proteins. It is also used in the development of diagnostic tools and assays.
Wirkmechanismus
Target of Action
Fmoc-D-2,6-Dimethyltyrosine is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-D-2,6-Dimethyltyrosine is the amine group of an amino acid, which it protects during the peptide synthesis process .
Mode of Action
The mode of action of Fmoc-D-2,6-Dimethyltyrosine involves its interaction with the amine group of an amino acid. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis .
Biochemical Pathways
Fmoc-D-2,6-Dimethyltyrosine plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is base-labile, meaning it can be removed rapidly by a base, such as piperidine .
Pharmacokinetics
The pharmacokinetics of Fmoc-D-2,6-Dimethyltyrosine are largely determined by its role as a protecting group in peptide synthesisIts stability under various conditions, such as its stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid , is crucial for its role in peptide synthesis.
Result of Action
The result of the action of Fmoc-D-2,6-Dimethyltyrosine is the protection of the amine group during peptide synthesis, allowing for the efficient and accurate assembly of peptides . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of Fmoc-D-2,6-Dimethyltyrosine is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed by a base . Therefore, the presence and concentration of a base in the environment can influence the efficacy of the Fmoc group as a protecting group. Additionally, the Fmoc group is stable to treatment with certain acids, such as TFA and hydrogen bromide/acetic acid
Biochemische Analyse
Biochemical Properties
Fmoc-D-2,6-Dimethyltyrosine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it is commonly used in the synthesis of mitochondria-active peptides such as SS-31, where it interacts with enzymes involved in oxidative stress regulation . The nature of these interactions often involves the formation of peptide bonds and the protection of amino groups during synthesis.
Cellular Effects
Fmoc-D-2,6-Dimethyltyrosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving mitochondria-penetrating peptides, Fmoc-D-2,6-Dimethyltyrosine has been shown to affect mitochondrial function by reducing oxidative stress and preventing mitochondrial swelling . These effects are crucial for maintaining cellular homeostasis and preventing cell death.
Molecular Mechanism
The mechanism of action of Fmoc-D-2,6-Dimethyltyrosine at the molecular level involves its role as a protecting group in peptide synthesis. It forms stable carbamate bonds with amino groups, which can be selectively removed under basic conditions . This property allows for the sequential addition of amino acids during peptide synthesis, ensuring the correct assembly of the peptide chain. Additionally, Fmoc-D-2,6-Dimethyltyrosine can interact with enzymes and proteins, modulating their activity and influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-2,6-Dimethyltyrosine can change over time due to its stability and degradation properties. Studies have shown that Fmoc-D-2,6-Dimethyltyrosine remains stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . For example, in in vitro studies, the stability of Fmoc-D-2,6-Dimethyltyrosine can influence the efficiency of peptide synthesis and the overall yield of the desired product.
Dosage Effects in Animal Models
The effects of Fmoc-D-2,6-Dimethyltyrosine in animal models vary with different dosages. At lower doses, it has been shown to have beneficial effects on mitochondrial function and oxidative stress regulation . At higher doses, there may be potential toxic or adverse effects, including disruptions in cellular metabolism and gene expression. These threshold effects highlight the importance of optimizing dosage levels in experimental studies.
Metabolic Pathways
Fmoc-D-2,6-Dimethyltyrosine is involved in various metabolic pathways, particularly those related to peptide synthesis and oxidative stress regulation. It interacts with enzymes such as aminopeptidase A, which plays a role in the processing of angiotensin peptides . These interactions can influence metabolic flux and the levels of specific metabolites, impacting overall cellular function.
Transport and Distribution
Within cells and tissues, Fmoc-D-2,6-Dimethyltyrosine is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function. For example, in mitochondria-penetrating peptides, Fmoc-D-2,6-Dimethyltyrosine is targeted to the inner mitochondrial membrane, where it exerts its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of Fmoc-D-2,6-Dimethyltyrosine is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. In the case of mitochondria-penetrating peptides, Fmoc-D-2,6-Dimethyltyrosine is localized to the mitochondria, where it helps regulate oxidative stress and maintain mitochondrial integrity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-2,6-Dimethyltyrosine typically involves the protection of the amino group of D-2,6-dimethyltyrosine with the Fmoc group. This is achieved by reacting D-2,6-dimethyltyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of Fmoc-D-2,6-Dimethyltyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-D-2,6-Dimethyltyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Deprotected amino acids ready for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-2,6-Dimethyltyrosine: Similar to Fmoc-D-2,6-Dimethyltyrosine but with the L-configuration.
Fmoc-Tyrosine: Lacks the dimethyl groups on the tyrosine moiety.
Fmoc-Phenylalanine: Lacks the hydroxyl group on the tyrosine moiety.
Uniqueness: Fmoc-D-2,6-Dimethyltyrosine is unique due to the presence of the Fmoc protecting group and the D-configuration of the amino acid. The dimethyl groups on the tyrosine moiety enhance the compound’s stability and make it suitable for use in solid-phase peptide synthesis. The Fmoc group can be easily removed under basic conditions, allowing for further functionalization of the amino group.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSSAHKTHNKPGU-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2568725.png)
![N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2568727.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2568737.png)
![3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568738.png)




![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2568744.png)
![2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2568745.png)
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2568746.png)

